

Physicochemical properties of 7-azaindole-5-carboxylic acid

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Compound of Interest

Compound Name: *1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid*

Cat. No.: *B1288937*

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An In-depth Technical Guide to the Physicochemical Properties of 7-Azaindole-5-Carboxylic Acid

Introduction

7-Azaindole-5-carboxylic acid, also known as **1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid**, is a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis.^[1] Its unique pyrrolo-pyridine structure serves as a versatile building block for the development of bioactive molecules, particularly as an intermediate in the synthesis of kinase inhibitors and antiviral agents.^[1] The azaindole scaffold is a bioisostere of indole and purine systems, and the inclusion of a nitrogen atom can modulate physicochemical properties and create additional hydrogen bonding opportunities, potentially leading to higher binding affinity and potency of drug candidates.^[2] This guide provides a comprehensive overview of the core physicochemical properties of 7-azaindole-5-carboxylic acid, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of 7-azaindole-5-carboxylic acid are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

General Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1][3]
Molecular Weight	162.15 g/mol	[1][3]
CAS Number	754214-42-1	[1][3]
Appearance	White to off-white crystalline powder	[1]
Density	~1.4 g/cm ³ (estimated)	[1]

Thermal and Solubility Properties

Property	Value	Reference
Melting Point	250-260°C (decomposes)	[1]
Boiling Point	Not applicable (decomposes before boiling)	[1]
Solubility	Slightly soluble in water; Soluble in DMSO and ethanol	[1]

Ionization and Lipophilicity

Property	Value	Notes
pKa	Data not available	The pKa of the parent 7-azaindole is 4.59.[4] Predicted pKa values for similar structures, such as 6-fluoro-7-azaindole-5-carboxylic acid, are around 13.53.[5] Experimental determination is required for an accurate value.
LogP	Data not available	The partition coefficient (LogP) is a critical measure of lipophilicity. Experimental determination via methods like RP-HPLC is recommended.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. Impurities typically depress and broaden the melting range.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus[6][7][8][9]

- Sample Preparation:
 - Ensure the 7-azaindole-5-carboxylic acid sample is completely dry and in a fine powder form.[7]
 - Obtain a glass capillary tube, sealed at one end.

- Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.
- Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[\[7\]](#)
- Apparatus Setup:
 - Insert the prepared capillary tube into a slot in the melting point apparatus (e.g., Mel-Temp).
 - Turn on the apparatus and set the heating rate. For a preliminary, rapid determination, a higher heating rate can be used to find an approximate melting point.[\[6\]](#)
- Measurement:
 - For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[\[7\]](#)
 - Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[\[7\]](#)
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Solubility Determination

Solubility tests provide qualitative information about the polarity and the presence of acidic or basic functional groups.[\[10\]](#)

Methodology: Qualitative Assessment[\[11\]](#)[\[12\]](#)

- Preparation:

- Label a series of clean, dry test tubes for each solvent to be tested (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO).
- Procedure:
 - Place approximately 25 mg of 7-azaindole-5-carboxylic acid into a test tube.
 - Add 0.75 mL of the chosen solvent in small portions.
 - After each addition, shake the test tube vigorously for 1-2 minutes.
 - Observe and record whether the compound is soluble, partially soluble, or insoluble.
- Acid/Base Characterization:
 - Solubility in 5% NaOH: Indicates the presence of an acidic functional group (like a carboxylic acid).[\[10\]](#)[\[12\]](#)
 - Solubility in 5% NaHCO₃: Differentiates strong acids (soluble) from weak acids (insoluble). Carboxylic acids are typically strong enough to dissolve.[\[10\]](#)[\[12\]](#)
 - Solubility in 5% HCl: Indicates the presence of a basic functional group (like the pyridine nitrogen in the azaindole ring).[\[12\]](#)

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like 7-azaindole-5-carboxylic acid (a carboxylic acid and a basic pyridine nitrogen), multiple pKa values will exist.

Methodology: NMR Spectroscopy[\[13\]](#)[\[14\]](#)

- Sample Preparation:
 - Prepare a solution of 7-azaindole-5-carboxylic acid in deuterium oxide (D₂O).
- Titration and Data Acquisition:

- Adjust the pD (the pH equivalent in D₂O) of the solution using small additions of DCl or NaOD.
- Acquire a ¹H NMR spectrum at a series of pD values, covering a range that spans the expected pKa values.
- Data Analysis:
 - The chemical shifts (δ) of the protons on the aromatic rings will change as the molecule becomes protonated or deprotonated.[\[13\]](#)
 - Plot the chemical shift of a specific proton against the pD. This will generate a sigmoidal titration curve.
 - The pKa is the pD value at the inflection point of this curve.
 - The pKa can be calculated for each proton that shows a significant chemical shift change, and the average value provides the final result.[\[13\]](#)

LogP Determination

The octanol-water partition coefficient (LogP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of a drug's lipophilicity.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[\[15\]](#)[\[16\]](#)
[\[17\]](#)

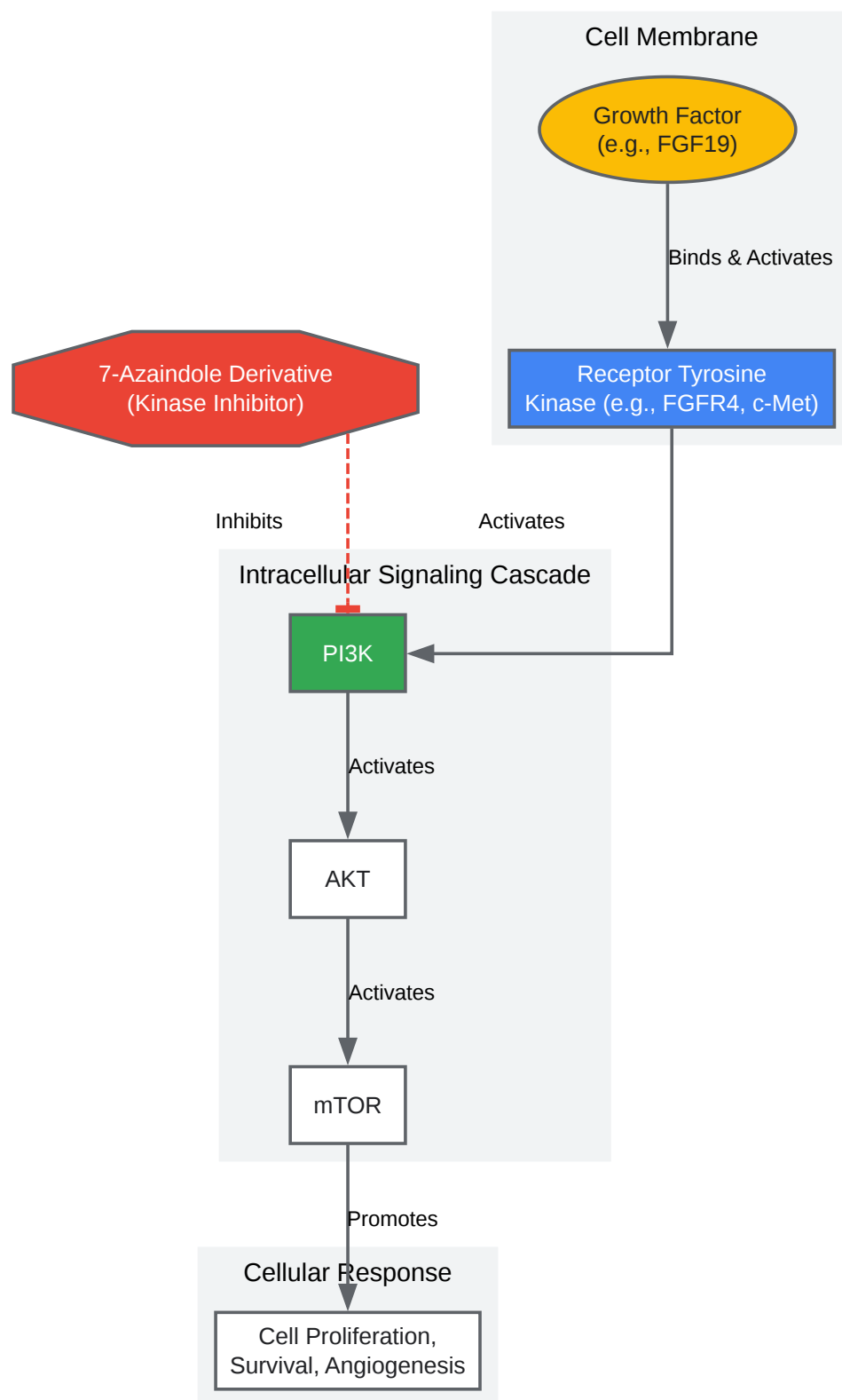
- System Preparation:
 - Use an RP-HPLC system with a C18 column.
 - The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[\[18\]](#)
- Calibration:
 - Select a series of reference compounds with known LogP values that span the expected range for the test compound.

- Inject each reference compound into the HPLC system and record its retention time (t_R).
- Calculate the capacity factor (k) for each standard using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.
- Create a calibration curve by plotting the logarithm of the capacity factor ($\log k$) against the known LogP values of the standards.[\[15\]](#)
- Sample Analysis:
 - Dissolve 7-azaindole-5-carboxylic acid in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
 - Determine its retention time and calculate its capacity factor (k).
- Calculation:
 - Using the equation of the linear regression from the calibration curve, calculate the LogP of 7-azaindole-5-carboxylic acid from its measured $\log k$ value.[\[15\]](#)

Signaling Pathways and Biological Relevance

Derivatives of the 7-azaindole scaffold are prominent in drug discovery, particularly as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 7-azaindole-based compounds have been developed as potent inhibitors of various kinases, including PI3K, c-Met, and FGFR4.[\[19\]](#)[\[20\]](#)[\[21\]](#)

The general mechanism involves the 7-azaindole core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase enzyme in the ATP-binding pocket. This competitive inhibition prevents the binding of ATP and blocks the downstream signaling cascade, leading to effects like the inhibition of cell proliferation and survival.[\[2\]](#)[\[19\]](#)

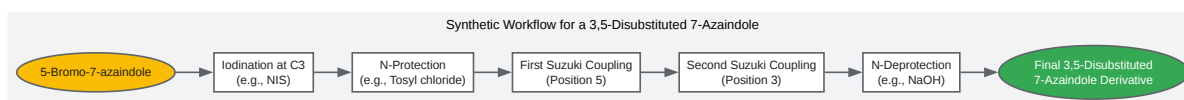


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Caption: Generalized Kinase Inhibition Signaling Pathway.

Experimental and Synthetic Workflows

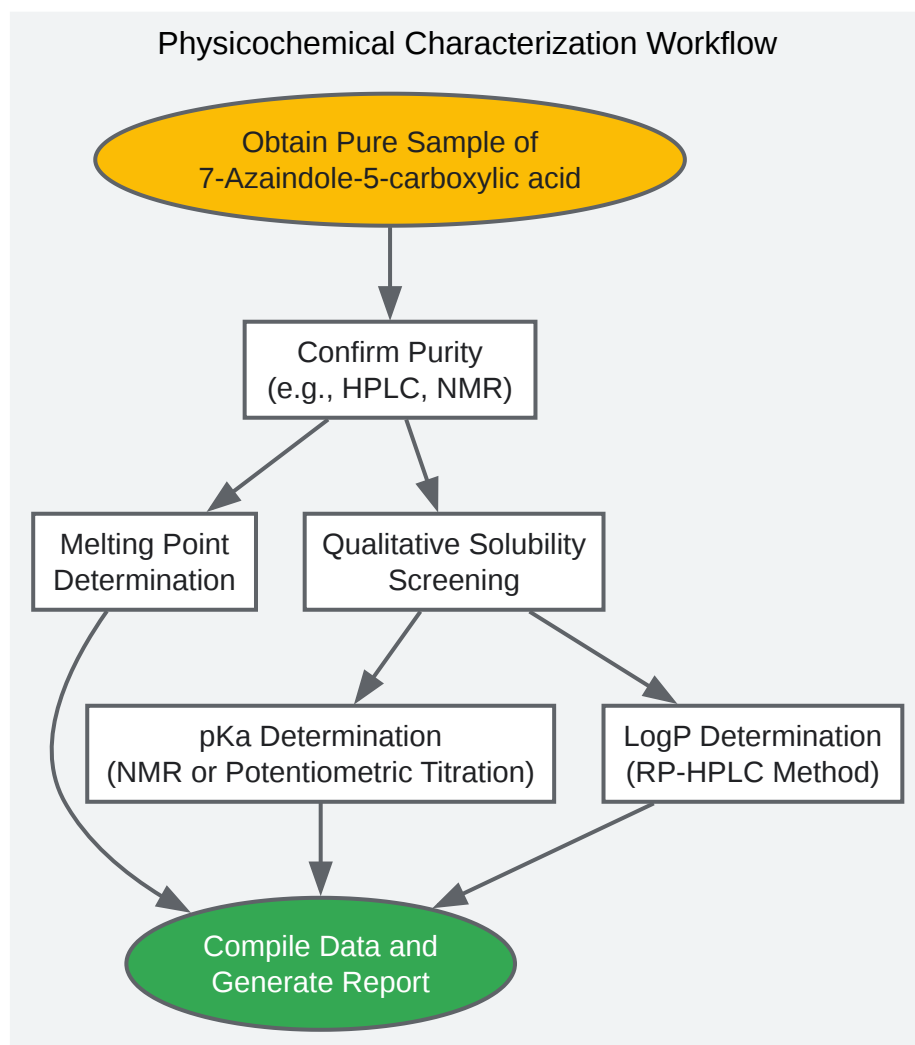
The synthesis of functionalized 7-azaindole derivatives often involves multi-step processes. A common strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents at specific positions on the azaindole core.[20][22]



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Caption: General Synthetic Workflow for 7-Azaindole Derivatives.

A logical workflow for the characterization of a novel compound like 7-azaindole-5-carboxylic acid would follow a structured sequence of experiments to determine its fundamental properties.



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Caption: Workflow for Physicochemical Property Determination.

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